

# Physicochemical properties of 2-(1H-Imidazol-1-yl)ethanamine

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## Compound of Interest

Compound Name: 2-(1H-Imidazol-1-yl)ethanamine

Cat. No.: B3069356

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An In-depth Technical Guide to the Physicochemical Properties of **2-(1H-Imidazol-1-yl)ethanamine**

## Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of **2-(1H-Imidazol-1-yl)ethanamine** (CAS: 5739-10-6), a heterocyclic building block of significant interest in medicinal chemistry and drug development. As a structural analog of histamine, understanding its fundamental characteristics is paramount for predicting its behavior in biological systems. This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the causal relationships between molecular structure and physicochemical behavior. We provide detailed, field-proven experimental protocols for determining key parameters such as pKa, LogP, and aqueous solubility, presented as self-validating systems. All discussions are grounded in authoritative references, ensuring scientific integrity for researchers, scientists, and drug development professionals.

## Introduction: The Strategic Importance of a Simple Scaffold

**2-(1H-Imidazol-1-yl)ethanamine** is a primary amine featuring an imidazole ring connected via an ethyl linker. While structurally simple, it represents a critical scaffold in medicinal chemistry. The imidazole ring is a versatile pharmacophore, capable of acting as a hydrogen bond donor

and acceptor, and a ligand for various metal ions. The ethylamine side chain provides a basic center and a point for further chemical modification. This molecule is an isomer of the crucial neurotransmitter histamine [2-(1H-imidazol-4-yl)ethanamine], making its distinct physicochemical profile essential for designing compounds with selective biological targets.

The predictive power of any drug discovery program hinges on an accurate early-stage characterization of its chemical matter. Properties such as ionization state (pKa), lipophilicity (LogP), and solubility dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides the foundational knowledge and practical methodologies to accurately characterize **2-(1H-Imidazol-1-yl)ethanamine**, enabling its effective application in research and development.

## Core Physicochemical & Structural Data

A crucial first step in any research endeavor is to consolidate the known foundational data. The following table summarizes the key identifiers and computationally predicted properties for **2-(1H-Imidazol-1-yl)ethanamine**. It is imperative to recognize that while computational models provide valuable estimations, they must be validated through rigorous experimental determination, the protocols for which are detailed in subsequent sections.

Property	Value	Source
IUPAC Name	2-(1H-Imidazol-1-yl)ethanamine	[1][2]
CAS Number	5739-10-6	[3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> N <sub>3</sub>	[4][5][6]
Molecular Weight	111.15 g/mol	[4][5][6]
Appearance	Colorless to light yellow liquid	[2]
Predicted pKa	7.51 ± 0.10	[2]
Computed XLogP3	-1.0	[6]
Topological Polar Surface Area (TPSA)	43.8 Å <sup>2</sup>	[6]
Predicted Boiling Point	283 °C	[2]
Predicted Density	1.15 g/cm <sup>3</sup>	[2]
Predicted Flash Point	125 °C	[2]

## Ionization Behavior: The Critical Role of pKa

Expert Insight: The ionization state of a molecule is arguably one of its most influential properties in a biological context. For **2-(1H-Imidazol-1-yl)ethanamine**, there are two primary basic centers: the primary amine on the ethyl chain and the non-protonated nitrogen of the imidazole ring. The predicted pKa of ~7.5 suggests that at physiological pH (7.4), the molecule will exist as a dynamic equilibrium of neutral and protonated species. This equilibrium is critical as it governs the molecule's ability to cross lipid membranes (favoring the neutral form) and interact with polar targets or remain in aqueous solution (favoring the charged, protonated form). Therefore, precise experimental determination of the pKa values is not merely an academic exercise; it is essential for building accurate pharmacokinetic and pharmacodynamic models.

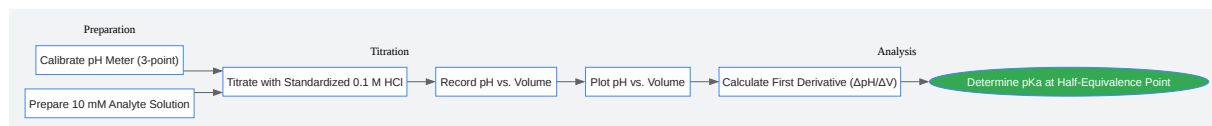
## Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the acid dissociation constant(s) of the title compound.<sup>[7]</sup>

Principle: A solution of the compound is titrated with a strong acid, and the change in pH is monitored with a calibrated pH meter. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffer region on the titration curve.

### Step-by-Step Methodology:

- **Solution Preparation:** Accurately prepare a ~10 mM solution of **2-(1H-imidazol-1-yl)ethanamine** in deionized, CO<sub>2</sub>-free water. If solubility is a concern, a co-solvent like methanol may be used, but the pKa will be an apparent pKa (pKa<sub>app</sub>) and this must be noted.
- **System Calibration:** Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
- **Titration:** Place a known volume (e.g., 20 mL) of the sample solution in a jacketed beaker to maintain constant temperature. Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL).
- **Data Acquisition:** Record the pH value after each addition of titrant, allowing the reading to stabilize.
- **Analysis:** Plot the recorded pH values against the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point(s). For a more accurate determination, calculate the first derivative of the titration curve ( $\Delta\text{pH}/\Delta V$ ); the peak(s) will indicate the equivalence point(s).



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Caption: Workflow for pKa determination via potentiometric titration.

## Lipophilicity: The Balance Between Water and Fat (LogP/LogD)

Expert Insight: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ADME properties. The partition coefficient (LogP) measures this property for the neutral form of the molecule, while the distribution coefficient (LogD) measures it at a specific pH, accounting for all ionic species. Given that **2-(1H-Imidazol-1-yl)ethanamine** ionizes near physiological pH, its LogD at pH 7.4 is a more biologically relevant parameter than its LogP. The computationally predicted negative LogP value suggests the compound is predominantly hydrophilic, which implies good aqueous solubility but potentially poor passive diffusion across cell membranes.<sup>[6]</sup>

## Experimental Protocol: LogD Determination by Shake-Flask Method

This is the gold-standard method for determining lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4). The concentration of the compound in each phase is measured after equilibrium is reached, and the ratio of these concentrations gives the distribution coefficient.

Step-by-Step Methodology:

- Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (pH 7.4) and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate.
- Partitioning: Add a known amount of **2-(1H-Imidazol-1-yl)ethanamine** to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube. The initial concentration should be chosen to be within the linear range of the analytical method.
- Equilibration: Agitate the tube at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
- Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: Calculate LogD using the formula:  $\text{LogD} = \log_{10}([\text{Compound}]_{\text{n-octanol}} / [\text{Compound}]_{\text{aqueous}})$ . The experiment should be performed in triplicate.

## Aqueous Solubility: The Gateway to Bioavailability

Expert Insight: A drug must be in solution to be absorbed. Therefore, aqueous solubility is a fundamental property that can make or break a drug candidate. The polar functionalities (imidazole ring, primary amine) and low predicted LogP of **2-(1H-Imidazol-1-yl)ethanamine** suggest it should have a reasonable degree of aqueous solubility.<sup>[6]</sup> However, this solubility will be pH-dependent. In acidic conditions, protonation of the amine and imidazole groups will form salts, which are typically much more soluble in water.<sup>[8]</sup> This is why many amine-containing drugs are formulated as hydrochloride salts.

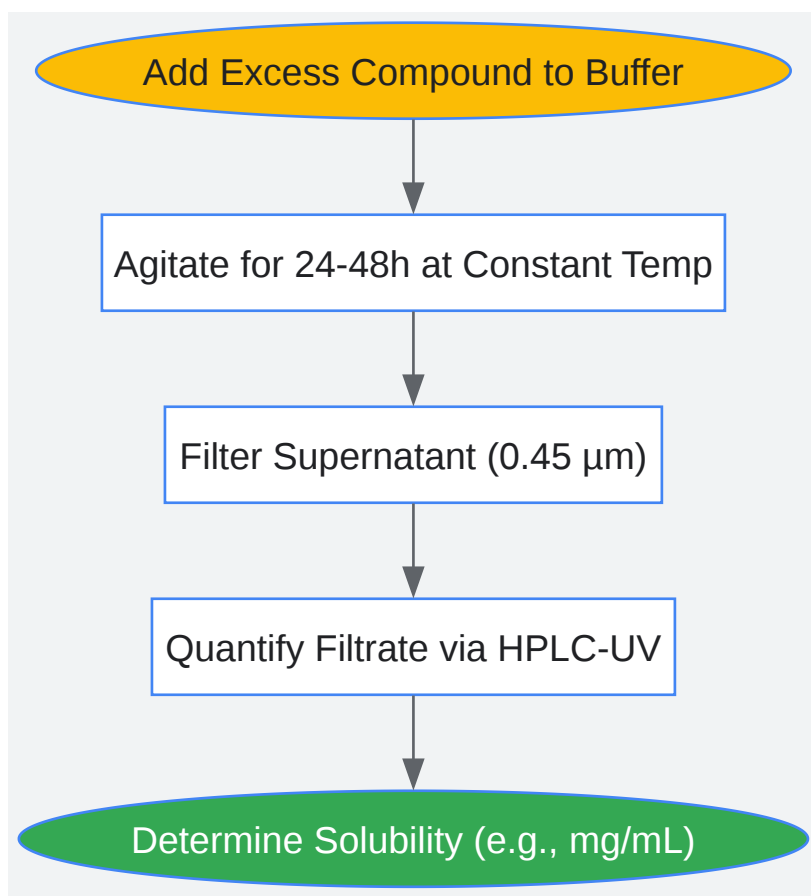
## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound.<sup>[7]</sup>

Principle: An excess amount of the compound is agitated in a specific buffer until equilibrium is reached. The resulting saturated solution is filtered, and the concentration of the dissolved compound is measured.

### Step-by-Step Methodology:

- **Sample Preparation:** Add an excess amount of **2-(1H-Imidazol-1-yl)ethanamine** to vials containing buffers at various relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid should be clearly visible.
- **Equilibration:** Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours.
- **Filtration:** After equilibration, allow the vials to stand, letting the excess solid settle. Filter the supernatant using a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.
- **Quantification:** Dilute the clear filtrate with a suitable mobile phase and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
- **Validation:** The presence of solid material in the vial after the experiment confirms that a saturated solution was achieved.



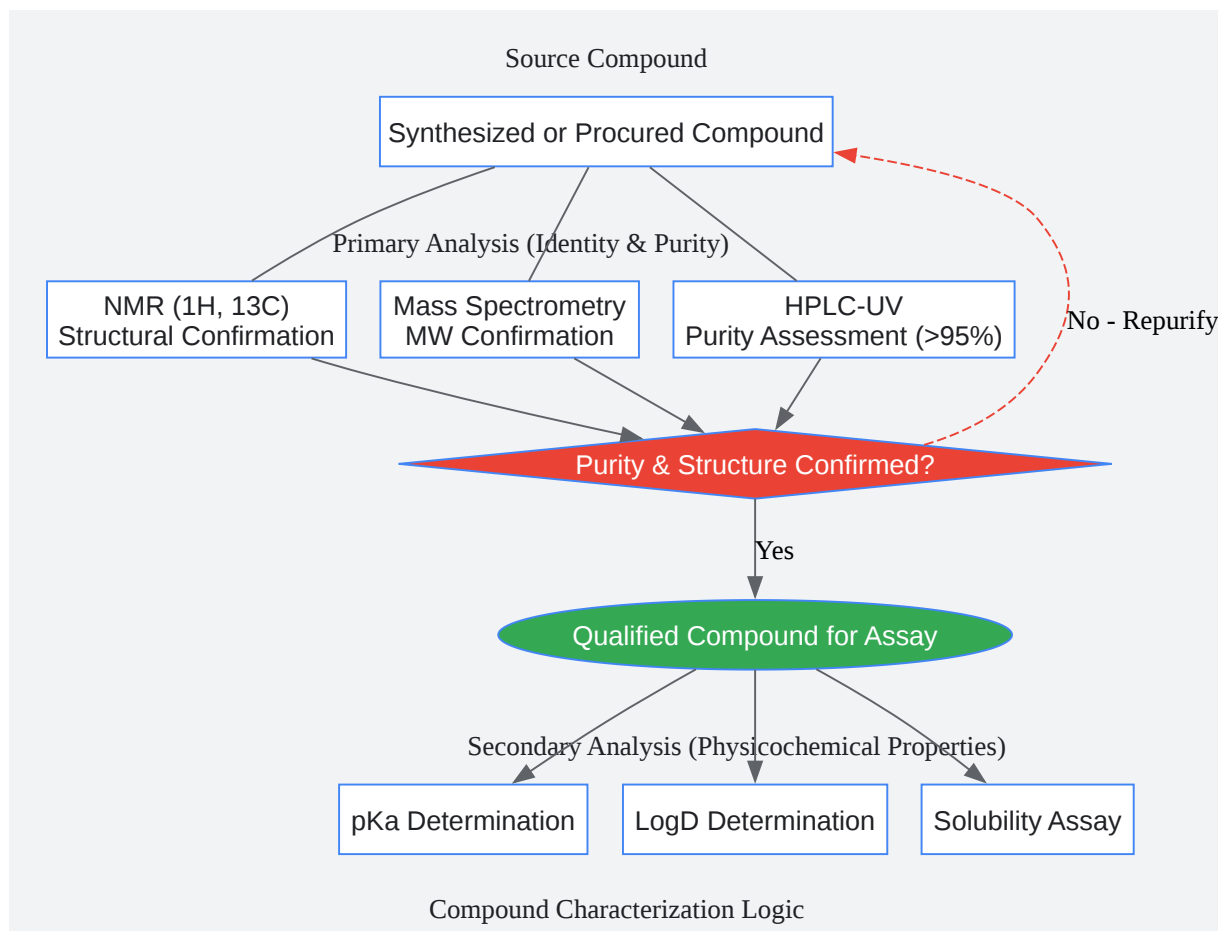
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Caption: Workflow for determining aqueous solubility.

## Structural Integrity and Purity Assessment

Expert Insight: The validity of all subsequent biological and physicochemical data rests on the unambiguous confirmation of the compound's chemical structure and purity. A multi-technique approach is non-negotiable for achieving this. NMR confirms the connectivity of atoms, Mass Spectrometry confirms the molecular weight, and HPLC provides a quantitative measure of purity.





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Caption: Self-validating workflow for compound characterization.

## Analytical Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential for confirming the chemical structure. The  $^1\text{H}$  NMR should show characteristic signals for the imidazole ring protons, the two methylene groups of the ethyl chain, and the exchangeable protons of the primary amine.

- **Mass Spectrometry (MS):** Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight. The compound should show a prominent  $[M+H]^+$  ion at  $m/z$  112.1.
- **High-Performance Liquid Chromatography (HPLC):** A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid) coupled with a UV detector is the standard for determining purity.<sup>[9]</sup> Purity should typically be  $\geq 95\%$  for use in biological assays.

## Synthesis, Handling, and Storage

A common synthetic route for this compound involves the N-alkylation of imidazole with 2-chloroethylamine hydrochloride.<sup>[3]</sup> This is conducted in a suitable solvent like acetonitrile, using a base such as sodium hydroxide and often a phase-transfer catalyst to facilitate the reaction.<sup>[3]</sup>

### Safety and Handling:

- **Hazards:** GHS classification data indicates that **2-(1H-Imidazol-1-yl)ethanamine** may cause skin irritation and serious eye damage.<sup>[6][10]</sup> It may also cause respiratory irritation.<sup>[6][10]</sup>
- **Precautions:** Always handle this compound in a well-ventilated chemical fume hood.<sup>[10]</sup> Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.<sup>[10]</sup>

### Storage:

- The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and CO<sub>2</sub>.<sup>[2]</sup>

## Conclusion

**2-(1H-Imidazol-1-yl)ethanamine** is a hydrophilic, basic molecule whose physicochemical properties are dominated by its ionizable amine and imidazole functionalities. The computational data presented herein provides a strong starting point for its characterization, but as this guide has detailed, must be followed by rigorous experimental verification. The

protocols outlined for determining pKa, LogD, and aqueous solubility represent a robust, self-validating framework for generating the high-quality data required for successful drug discovery and development programs. An accurate understanding of these core properties is the bedrock upon which all further biological investigation should be built.

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